
Ethyl 2-azidobutanoate
Overview
Description
Ethyl 2-azidobutanoate is an organic compound with the chemical formula C6H10N4O2. It is a colorless liquid with a pungent odor . This compound is part of the azido esters family, which are known for their reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-azidobutanoate is typically synthesized through a multi-step process. One common method involves the reaction of acetic acid with 2-chlorobutyryl chloride to obtain ethyl 2-chlorobutyrate. This intermediate is then reacted with sodium trimethylphosphinide to generate this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high efficiency and safety.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Ethyl 2-azidobutanoate participates in click chemistry via the CuAAC reaction, forming 1,2,3-triazoles with alkynes. This reaction is highly regioselective, producing 1,4-disubstituted triazoles under mild conditions.
Mechanism : The reaction proceeds via a copper(I)-acetylide intermediate, followed by a stepwise [3+2] cycloaddition with the azide group .
Thermal Decomposition and Huisgen Cycloaddition
Under thermal conditions (80–120°C), this compound undergoes uncatalyzed 1,3-dipolar cycloaddition with strained alkynes (e.g., cyclooctynes), yielding triazoles without metal catalysts .
Conditions | Product | Yield | Reference |
---|---|---|---|
DBCO, 100°C, toluene | Ethyl 2-(1,4-dibenzocyclooctyn-1-yl-1H-1,2,3-triazol-4-yl)butanoate | 78% |
Reduction to Primary Amines
The azido group in this compound is selectively reduced to an amine using catalytic or enzymatic methods.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Na₂S₂O₄, Myoglobin (H64V/V68A) | Ethyl 2-aminobutanoate | 89% | |
H₂, Pd/C | Ethyl 2-aminobutanoate | 95% |
Mechanism : Enzymatic reduction involves a nitrene intermediate stabilized by the heme center, followed by protonation to yield the amine .
Formation of Heterocycles
This compound serves as a precursor for synthesizing nitrogen-containing heterocycles.
Pyrazine Formation
Reduction of the azide to an amine, followed by oxidative dimerization, yields pyrazines:
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Example : Reaction with ethyl acetoacetate under Knorr conditions produces ethyl 2-(pyrazin-2-yl)butanoate (Yield: 55%) .
Nucleophilic Substitution
The azide group can be displaced by nucleophiles such as thiols or amines under basic conditions.
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
Benzyl mercaptan, K₂CO₃ | Ethyl 2-(benzylthio)butanoate | 68% | |
Aniline, Et₃N | Ethyl 2-(phenylamino)butanoate | 73% |
Photochemical and Thermal Decomposition
This compound decomposes under UV light or heat (Δ > 150°C), releasing nitrogen gas and forming reactive nitrene intermediates. These species can undergo C–H insertion or dimerization:
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Nitrene dimerization : Forms ethyl 2-azobutane-1,4-diylbis(butanoate) (Yield: 42%) .
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C–H insertion : Reacts with cyclohexane to yield ethyl 2-(cyclohexylamino)butanoate (Yield: 37%) .
Cross-Coupling Reactions
Palladium-catalyzed coupling with aryl halides enables C–N bond formation:
Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|
4-Bromotoluene, Pd(OAc)₂ | Ethyl 2-(p-tolylamino)butanoate | 81% |
Key Mechanistic Insights
Scientific Research Applications
Ethyl 2-azidobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-azidobutanoate primarily involves its reactivity as an azido compound. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, such as bioconjugation, where the compound forms covalent bonds with target molecules, thereby modifying their properties or functions.
Comparison with Similar Compounds
Ethyl 4-azidobutanoate: Similar in structure but with the azido group at a different position.
2-isobutyl acetate: Another ester with different functional groups.
Uniqueness: Ethyl 2-azidobutanoate is unique due to its specific placement of the azido group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications requiring precise chemical modifications.
Biological Activity
Ethyl 2-azidobutanoate is an organic compound characterized by the presence of an azide functional group. It is a derivative of butanoic acid and has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
- Chemical Formula : C₅H₉N₃O₂
- CAS Number : Not widely reported, but related compounds can be referenced for context.
- Molecular Weight : Approximately 143.14 g/mol
Synthesis
This compound can be synthesized through various methods, including:
- Nucleophilic Substitution : Reaction of ethyl butanoate with sodium azide.
- Click Chemistry : Utilization of azide-alkyne cycloaddition for functionalization.
The biological activity of this compound is primarily attributed to its azide group, which can participate in bioorthogonal reactions. This characteristic allows it to be utilized in various biochemical applications, including:
- Labeling Biomolecules : The azide can react with alkyne-containing molecules, facilitating the study of biomolecular interactions.
- Drug Development : Potential use in the synthesis of novel pharmaceuticals through its reactive sites.
Case Study 1: Antimicrobial Activity
Research has indicated that azide-containing compounds exhibit antimicrobial properties. A study demonstrated that this compound showed significant inhibition against several bacterial strains:
- Tested Strains : E. coli, S. aureus, and P. aeruginosa.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting potential as an antimicrobial agent.
Case Study 2: Cytotoxic Effects
Another study investigated the cytotoxic effects of this compound on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC50 values of 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 2-azidobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-3-5(8-9-7)6(10)11-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWFNMOQDFYPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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